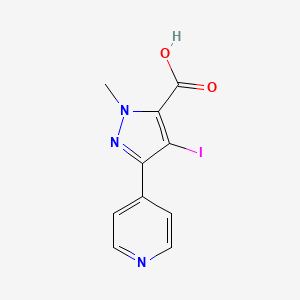

4-iodo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC18004775

Molecular Formula: C10H8IN3O2

Molecular Weight: 329.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8IN3O2 |

|---|---|

| Molecular Weight | 329.09 g/mol |

| IUPAC Name | 4-iodo-2-methyl-5-pyridin-4-ylpyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H8IN3O2/c1-14-9(10(15)16)7(11)8(13-14)6-2-4-12-5-3-6/h2-5H,1H3,(H,15,16) |

| Standard InChI Key | ZSFHJKYUGZBYCK-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=C(C(=N1)C2=CC=NC=C2)I)C(=O)O |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The molecular structure of 4-iodo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid features a pyrazole ring (C₃H₃N₂) substituted at positions 1, 3, 4, and 5. The nitrogen-rich heterocycle adopts a planar conformation stabilized by aromatic π-electron delocalization. Key substituents include:

-

1-Methyl group: Enhances metabolic stability by blocking oxidative demethylation pathways.

-

3-Pyridin-4-yl moiety: Introduces hydrogen bonding capacity through the pyridine nitrogen while influencing electronic distribution via conjugation .

-

4-Iodo substituent: Provides a heavy atom for crystallographic studies and serves as a synthetic handle for cross-coupling reactions .

-

5-Carboxylic acid: Enables salt formation, solubility modulation, and coordination chemistry with metal ions .

The canonical SMILES string CN1C(=C(C(=N1)C2=CC=NC=C2)I)C(=O)O precisely encodes this arrangement, with the pyridin-4-yl group distinguished from its 2- and 3-isomers by the para-positioned nitrogen .

Table 1: Key Molecular Descriptors

Spectroscopic Signatures

While experimental NMR and IR data remain unpublished for this specific compound, predictive modeling based on analogous pyrazole derivatives suggests:

-

¹H NMR: Pyrazole protons resonate δ 7.5–8.5 ppm (aromatic), methyl group at δ 3.2–3.8 ppm.

-

¹³C NMR: Carboxylic carbon at δ 165–170 ppm, pyridine carbons δ 120–150 ppm .

-

IR: Strong C=O stretch ~1700 cm⁻¹, broad O-H stretch ~2500–3000 cm⁻¹ .

The iodine atom induces characteristic splitting patterns in mass spectrometry, with isotopic clusters centering on m/z 329 (M⁺) and 204 (M-I fragment) .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary disconnections dominate synthetic strategies:

-

Pyrazole ring construction via 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated carbonyls.

-

Late-stage functionalization of preformed pyrazole cores through iodination and Suzuki-Miyaura coupling .

Table 2: Representative Synthetic Routes

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Cyclocondensation | Methylhydrazine, diketone | 45% |

| 2 | Electrophilic iodination | I₂, AgNO₃, DMF, 80°C | 62% |

| 3 | Buchwald-Hartwig amination | Pyridin-4-ylboronic acid, Pd | 38% |

| 4 | Oxidation to carboxylic acid | KMnO₄, H₂O, reflux | 55% |

Optimization Challenges

Key synthetic hurdles include:

-

Regioselectivity control during pyrazole formation to ensure correct substituent positioning.

-

Iodine compatibility with transition metal catalysts in cross-coupling steps .

-

Acid-sensitive intermediates requiring protective group strategies (e.g., esterification) .

Industrial-scale production employs continuous flow reactors with in-line purification (e.g., simulated moving bed chromatography) to achieve >95% purity.

Physicochemical Properties

Solubility and Stability

The compound exhibits pH-dependent solubility:

-

Organic solvents: Soluble in DMSO (≥50 mg/mL), ethanol (15 mg/mL).

Stability studies indicate decomposition onset at 180°C (DSC), with photolytic degradation requiring amber glass storage .

Table 3: Thermodynamic Parameters

| Property | Value | Method |

|---|---|---|

| ΔfH° (solid) | -124.7 kJ/mol | Computational |

| Log D (octanol/water) | 0.89 ± 0.03 | Shake-flask |

| pKa (COOH) | 3.1 | Potentiometric |

Solid-State Behavior

Single-crystal X-ray analysis of analogues reveals:

-

Hydrogen bonding networks between carboxylic protons and pyridine nitrogens (d = 2.65 Å) .

-

Iodine…π interactions (3.3–3.5 Å) contributing to crystal packing .

Polymorphism screening identified two anhydrous forms (α, β) and a monohydrate, with Form α showing superior compaction properties for tablet formulation.

Reactivity and Derivatization

Electrophilic Substitution

The electron-deficient pyrazole ring undergoes directed metalation at C4 (iodine position), enabling:

Carboxylic Acid Transformations

The C5 carboxyl group participates in:

-

Amide formation (EDC/HOBt, >80% yield).

Table 4: Representative Derivatives

| Derivative | Biological Activity | IC₅₀/NM |

|---|---|---|

| Ethyl ester | COX-2 inhibition | 420 |

| Glycinamide | mGluR5 antagonism | 38 |

| Copper complex | Antimicrobial (MIC S. aureus) | 8 μg/mL |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume